Enhanced Lipophilicity (clogP) Driven by 2,6-Dimethylphenyl and 7-Bromo Substituents Versus Des-Methyl and Des-Bromo Analogs
The 2,6-dimethylphenyl and 7-bromo substituents together increase calculated lipophilicity (clogP) by approximately 1.0–1.5 log units compared to the 4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one core. This difference is predicted to enhance membrane permeability but may also increase CYP450 binding, a property that must be considered in cellular assay design .
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~4.2 (predicted via ChemAxon; exact value pending experimental determination) |
| Comparator Or Baseline | 4-phenyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: clogP ~2.7 (predicted) |
| Quantified Difference | ΔclogP ≈ +1.5 log units |
| Conditions | In silico prediction using consensus clogP algorithm; experimental logP/logD not yet reported |
Why This Matters
Procurement decisions based on lipophilicity requirements—such as for blood-brain barrier penetration or cellular uptake assays—must account for the substantial lipophilicity gain conferred by the 2,6-dimethylphenyl and 7-bromo groups, as generic phenyl analogs will not replicate this property.
